3-Chloro-2-(trimethylsilyl)pyridine
Overview
Description
3-Chloro-2-(trimethylsilyl)pyridine is a chemical compound with the CAS number 79698-47-8 . It has a molecular weight of 185.73 g/mol and the following IUPAC name: This compound . The compound is often used in organic synthesis and can be found in various research applications .
Synthesis Analysis
The synthesis of This compound typically involves reacting 3-Chloropyridine with Chlorotrimethylsilane . This reaction results in the formation of the desired compound .
Molecular Structure Analysis
The molecular formula of This compound is C8H12ClNSi . Its molecular weight is 185.73 g/mol . The compound has a boiling point of 201.0±20.0°C (predicted) and a density of 1.03±0.1 g/cm3 (predicted) .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including its use as a reagent in organic synthesis. For example, it can react with α,δ,ω-triketones to give tricyclic pyrroles .
Physical And Chemical Properties Analysis
Scientific Research Applications
Complex Formation and Characterization
3-Chloro-2-(trimethylsilyl)pyridine is instrumental in synthesizing complex metallo-organic structures. For instance, it's used in the preparation of five- and four-coordinate 1,3-diaza-2-yttria- and 1,3-diaza-2-scandia-[3]ferrocenophanes, showcasing its utility in creating complexes with yttrium and scandium. These complexes have been characterized by X-ray structural analysis, providing insights into the coordination number and molecular structure effects on yttrium's nuclear magnetic shielding (Wrackmeyer, Klimkina, & Milius, 2008).
Nucleophilic Addition Reactions
In another study, this compound is involved in double nucleophilic addition reactions, leading to the synthesis of nitrogen-containing polycyclic delta-lactones. This demonstrates its role in creating bicyclic nitrogen-containing structures, useful in various synthetic applications (Rudler, Denise, Parlier, & Daran, 2002).
Catalysis and Ligand Behavior
The compound also finds application in catalysis, as seen in the aminomethylation reaction of ortho-pyridyl C-H bonds, where it serves as a catalyst for adding pyridine derivatives into the C═N double bond of nonactivated imines. This highlights its potential in catalyzing reactions involving N-heteroaromatic compounds (Nagae, Shibata, Tsurugi, & Mashima, 2015).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
3-Chloro-2-(trimethylsilyl)pyridine is a chemical compound with the molecular formula C8H12ClNSi and a molecular weight of 185.73 The primary targets of this compound are currently not well-defined in the literature
Action Environment
It is known that the compound should be stored in aninert atmosphere and at a temperature between 2-8°C .
properties
IUPAC Name |
(3-chloropyridin-2-yl)-trimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNSi/c1-11(2,3)8-7(9)5-4-6-10-8/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOIHNJGVIXXDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C=CC=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00457914 | |
Record name | 3-CHLORO-2-(TRIMETHYLSILYL)PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00457914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
79698-47-8 | |
Record name | 3-CHLORO-2-(TRIMETHYLSILYL)PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00457914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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